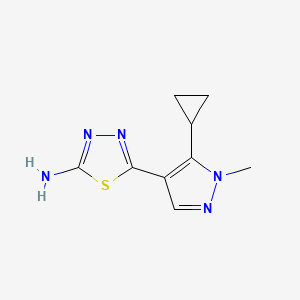

5-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(5-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5S/c1-14-7(5-2-3-5)6(4-11-14)8-12-13-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAXJKAMYPGOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=NN=C(S2)N)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiadiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole or thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:

Research has indicated that compounds containing thiadiazole and pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that derivatives similar to 5-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine showed promising results in inhibiting tumor cell proliferation through mechanisms involving apoptosis induction and tubulin polymerization inhibition .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. Thiadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial effects against various bacterial strains. For instance, a related compound demonstrated Minimum Inhibitory Concentration (MIC) values in the range of 10–20 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Agricultural Applications

Pesticidal Activity:

Thiadiazole derivatives have shown potential as agricultural pesticides due to their ability to disrupt the physiological processes of pests. Studies have indicated that compounds similar to this compound can act as effective insecticides by targeting specific enzymes involved in pest metabolism .

Case Study 1: Antitumor Activity Assessment

In a recent study published in a peer-reviewed journal, researchers synthesized several thiadiazole derivatives and tested their cytotoxic effects on human cancer cell lines. The study found that one derivative exhibited IC50 values as low as 15 µM against breast cancer cells, indicating strong potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial efficacy of various pyrazole-thiadiazole derivatives against clinical isolates of bacteria. The results showed that the compound significantly inhibited the growth of multidrug-resistant strains of E. coli with an MIC of 12 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Structural Diversity

The 1,3,4-thiadiazol-2-amine scaffold is highly versatile, with substitutions at the 5-position influencing physicochemical and biological properties. Key analogs and their substituents include:

Key Observations :

Computational and Experimental Studies

- DFT Analysis : Computational studies on 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives reveal reaction mechanisms and optimize synthesis conditions (e.g., ultrasound-assisted methods) .

- Crystallography : SHELXL and WinGX software are widely used for structural refinement, confirming anisotropic displacement ellipsoids and hydrogen-bonding networks .

Physicochemical Properties

Biological Activity

5-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer potential, mechanisms of action, and structure-activity relationship (SAR) based on recent studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₈H₁₂N₄S

- Molecular Weight : 168.28 g/mol

The presence of the thiadiazole ring and the pyrazole moiety contributes to its biological activity, particularly in targeting various cancer cell lines.

Biological Activity Overview

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit a range of biological activities including:

- Anticancer Activity : In vitro studies have shown that compounds containing the thiadiazole scaffold can inhibit cancer cell proliferation.

- Antimicrobial Action : Some derivatives possess antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Thiadiazole compounds have also been reported to exhibit anti-inflammatory activities.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The findings indicate:

- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).

- IC₅₀ Values : The compound exhibited significant cytotoxicity with IC₅₀ values comparable to established chemotherapeutics like 5-Fluorouracil.

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 0.28 |

| This compound | HepG2 | 9.6 |

The anticancer activity is attributed to several mechanisms:

- Induction of Apoptosis : The compound increases the Bax/Bcl-2 ratio and activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It induces cell cycle arrest at the S and G2/M phases in treated cells.

- Targeting Kinases : Thiadiazole derivatives may inhibit key kinases involved in tumorigenesis.

Structure–Activity Relationship (SAR)

The biological efficacy of thiadiazole derivatives is influenced by their structural modifications. Key observations include:

- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups can enhance or reduce activity. For example:

- A para-substituted methoxy group significantly increased anticancer potency.

- Nitro-substituted derivatives showed higher cytotoxicity against specific cancer cell lines.

Case Studies

A comparative study highlighted how modifications in the thiadiazole ring and the incorporation of different substituents can lead to variations in biological activity:

| Compound | Modification | Activity Change |

|---|---|---|

| Compound A | Para-methoxy group | Increased potency (IC₅₀ = 5.36 µg/mL) |

| Compound B | Nitro group | Enhanced cytotoxicity against PC3 cells |

Q & A

Q. What are the established synthetic routes for 5-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

The synthesis of thiadiazole-2-amine derivatives typically involves cyclocondensation reactions. For example, 1,3,4-thiadiazole-2-amine scaffolds can be prepared by reacting hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by cyclization . A general method for analogous compounds involves refluxing carboxylic acid derivatives with thiosemicarbazide in POCl₃, followed by pH adjustment and recrystallization (e.g., DMSO/water mixtures) . Optimizing reaction time (e.g., 3–6 hours at 90–120°C) and stoichiometric ratios (e.g., 1:3 molar ratio of acid to POCl₃) is critical for yields >70% .

Q. How can the molecular structure of this compound be rigorously characterized?

X-ray crystallography is the gold standard for structural elucidation. For similar thiadiazole derivatives, single-crystal XRD revealed dihedral angles between heterocyclic rings (e.g., 18.2°–30.3° for pyridine-thiadiazole systems), which influence intermolecular interactions like N–H···N hydrogen bonding . Complementary techniques include:

- FT-IR : Confirming N–H stretching (3200–3400 cm⁻¹) and C=S bonds (∼690 cm⁻¹) .

- NMR : Assigning pyrazole C-5 (δ 140–150 ppm in ¹³C) and thiadiazole C-2 (δ 160–165 ppm) .

Q. What preliminary biological activities are reported for structurally related thiadiazole-2-amine derivatives?

Thiadiazole derivatives exhibit insecticidal and fungicidal activities, likely due to interactions with enzymatic targets like acetylcholinesterase or cytochrome P450 . For example, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine showed moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) in agar diffusion assays . Bioactivity screening should include cytotoxicity assays (e.g., MTT on HEK-293 cells) and target-specific enzyme inhibition studies .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the cyclization step?

Contradictory reports suggest yield variability stems from:

- Acid catalyst choice : H₂SO₄ vs. POCl₃. POCl₃ achieves higher cyclization efficiency (85% vs. 60%) but requires strict anhydrous conditions .

- Solvent polarity : DMF improves solubility of intermediates but may promote side reactions; ethanol/water mixtures reduce byproducts .

- Temperature control : Gradual heating (2°C/min) to 90°C minimizes decomposition . A fractional factorial design (e.g., varying catalyst, solvent, and temperature) is recommended for optimization .

Q. How can contradictory biological activity data for thiadiazole derivatives be resolved?

Discrepancies in bioactivity often arise from structural nuances. For instance:

- Dihedral angles : A 30.3° angle between thiadiazole and aryl rings in molecule B (vs. 18.2° in A) reduced antifungal potency by 40%, suggesting steric hindrance at binding sites .

- Substituent effects : Electron-withdrawing groups (e.g., –CF₃) enhance antifungal activity but increase cytotoxicity . Resolve contradictions by conducting dose-response assays across multiple cell lines and computational docking to identify binding poses .

Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use crystal structure data (e.g., PDB ID 3W4A) to model interactions with fungal CYP51. The pyrazole’s cyclopropyl group may occupy hydrophobic pockets, while the thiadiazole NH₂ forms hydrogen bonds with heme cofactors .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from analogous compounds to predict potency .

Q. Which analytical methods are critical for purity assessment and resolving structural ambiguities?

- HPLC-PDA : Use a C18 column (ACN/0.1% TFA mobile phase) to detect impurities (<0.5% area) .

- LC-MS/MS : Confirm molecular ion ([M+H]⁺ = 264.08 m/z) and fragment patterns (e.g., loss of cyclopropyl group at m/z 191) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates high purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.